molecular formula C20H19N5 B14507597 2-[(E)-{[2-(4-Methylphenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline CAS No. 62764-09-4

2-[(E)-{[2-(4-Methylphenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline

Cat. No.: B14507597
CAS No.: 62764-09-4
M. Wt: 329.4 g/mol
InChI Key: GEAQPPHYCQNBMI-UHFFFAOYSA-N
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Description

2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline is an organic compound with a complex structure that includes both hydrazine and diazenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde to form an intermediate hydrazone. This intermediate then undergoes a diazotization reaction with aniline to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone and the subsequent diazotization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Azo compounds with altered electronic properties.

    Substitution: Halogenated or nitrated derivatives with varied reactivity.

Scientific Research Applications

2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. Additionally, the diazenyl group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.

    Benzotrifluoride: Another aromatic compound with trifluoromethyl substitution.

Uniqueness

2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline is unique due to its combination of hydrazine and diazenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its vibrant color make it valuable in various scientific and industrial contexts.

Properties

CAS No.

62764-09-4

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2-aminophenyl)imino-N'-(4-methylanilino)benzenecarboximidamide

InChI

InChI=1S/C20H19N5/c1-15-11-13-17(14-12-15)22-24-20(16-7-3-2-4-8-16)25-23-19-10-6-5-9-18(19)21/h2-14,22H,21H2,1H3

InChI Key

GEAQPPHYCQNBMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3N

Origin of Product

United States

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